4-Chlorocyclohexanol

Catalog No.
S3312911
CAS No.
30485-71-3
M.F
C6H11ClO
M. Wt
134.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorocyclohexanol

CAS Number

30485-71-3

Product Name

4-Chlorocyclohexanol

IUPAC Name

4-chlorocyclohexan-1-ol

Molecular Formula

C6H11ClO

Molecular Weight

134.6 g/mol

InChI

InChI=1S/C6H11ClO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2

InChI Key

HVPIAXWCSPHTAY-UHFFFAOYSA-N

SMILES

C1CC(CCC1O)Cl

Canonical SMILES

C1CC(CCC1O)Cl

The exact mass of the compound 4-Chlorocyclohexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorocyclohexanol (CAS 30485-71-3) is a bifunctional alicyclic halohydrin utilized as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Featuring both a secondary hydroxyl group and a chlorine atom at the 1 and 4 positions of a cyclohexane ring, it serves as a building block for stereospecific nucleophilic substitutions, elimination reactions, and transition-metal-catalyzed cross-couplings. From a procurement perspective, its value lies in its pre-activated state compared to simple diols, enabling protecting-group-free functionalization and step-economic access to arylated cyclohexanols and bridged bicyclic ethers such as 7-oxabicyclo[2.2.1]heptane derivatives [1].

Substituting 4-chlorocyclohexanol with generic in-class alternatives like 1,4-cyclohexanediol or 4-bromocyclohexanol introduces severe process inefficiencies. 1,4-Cyclohexanediol lacks a competent leaving group, requiring additional activation steps (such as tosylation or halogenation) that reduce overall yield and increase reagent costs. Conversely, while 4-bromocyclohexanol is more reactive, it is often more prone to premature degradation or unwanted side reactions under basic or catalytic conditions, making the chloro-derivative a balanced choice for stability and reactivity. Furthermore, substituting a defined stereoisomer (pure cis or pure trans) with a crude diastereomeric mixture is fatal to process reproducibility, as the cis and trans isomers undergo entirely divergent reaction pathways—intermolecular substitution versus intramolecular cyclization—under identical basic conditions [1].

Stereospecific Reaction Divergence Under Basic Conditions

The stereochemical purity of 4-chlorocyclohexanol dictates its fundamental reactivity. When treated with sodium hydroxide in ethanol, the cis isomer undergoes an intermolecular S_N2 substitution to yield trans-1,4-cyclohexanediol exclusively. In stark contrast, the trans isomer cannot undergo this simple substitution; instead, it undergoes elimination to form 3-cyclohexenol and intramolecular cyclization to yield the bridged bicyclic ether 7-oxabicyclo[2.2.1]heptane [1].

Evidence DimensionMajor reaction pathway and product distribution
Target Compound Datacis-4-chlorocyclohexanol yields 100% intermolecular substitution products (trans-1,4-cyclohexanediol)
Comparator Or Baselinetrans-4-chlorocyclohexanol yields 0% substitution, instead forming elimination and intramolecular cyclization products
Quantified DifferenceComplete mechanistic divergence based on stereochemistry
ConditionsBasic conditions (NaOH in ethanol)

Buyers must specify and procure the correct stereoisomer, as a crude mixture will yield a complex, inseparable mixture of diols, alkenes, and bicyclic ethers.

Protecting-Group-Free Iron-Catalyzed Cross-Coupling

4-Chlorocyclohexanol serves as an effective electrophile in transition-metal catalysis without the need for hydroxyl protection. In an iron-catalyzed cross-coupling with aryl aluminum reagents, trans-4-chlorocyclohexanol directly yielded the arylated product in 75% yield with a 90:10 trans/cis ratio [1]. Using 1,4-cyclohexanediol as a starting material would require at least two additional synthetic steps (protection and activation) to achieve the same transformation.

Evidence DimensionYield of arylated alkanol without OH protection
Target Compound Data4-chlorocyclohexanol achieves 75% direct coupling yield
Comparator Or Baseline1,4-cyclohexanediol (requires 2+ additional steps, inherently lowering overall step-economy and yield)
Quantified DifferenceElimination of protection/deprotection steps while maintaining high direct yield
ConditionsFeCl2(TMS-SciOPP) catalyst, in situ generated aluminum alkoxides

Procuring this specific halohydrin streamlines synthetic routes for pharmaceutical precursors by enabling step-economic, protecting-group-free cross-coupling.

Phase Behavior and Handling of Pure Isomers vs Mixtures

The physical state of 4-chlorocyclohexanol is highly dependent on its isomeric purity, which impacts material handling and processability. Pure trans-4-chlorocyclohexanol is a crystalline solid with a melting point of 84-85 °C[1]. In contrast, crude diastereomeric mixtures often present as viscous liquids or low-melting pastes at room temperature due to melting point depression.

Evidence DimensionMelting point and physical state at standard conditions
Target Compound DataPure trans-4-chlorocyclohexanol (Solid, MP 84-85 °C)
Comparator Or BaselineDiastereomeric cis/trans mixture (Viscous liquid or paste)
Quantified DifferenceTransition from an easily weighable solid to a difficult-to-dispense liquid mixture
ConditionsStandard ambient temperature and pressure

Procuring the pure trans isomer allows for precise solid-state dispensing and avoids the handling issues associated with viscous mixtures in scale-up environments.

Step-Economic Synthesis of Aryl Cyclohexanols

Leveraging its compatibility with iron-catalyzed cross-coupling, 4-chlorocyclohexanol is utilized for synthesizing arylated cyclohexanols. Because it does not require hydroxyl protection, it shortens the synthetic route for these pharmaceutical motifs compared to starting from unactivated diols[1].

Precursor for Bridged Bicyclic Ethers

The trans isomer of 4-chlorocyclohexanol is specifically required for the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives. Its specific 1,4-diaxial conformation under basic conditions enables direct intramolecular cyclization, an application where the cis isomer or generic diols fail [2].

Stereospecific Scaffold for Advanced Materials

Due to the complete divergence in reactivity between its cis and trans forms, isomerically pure 4-chlorocyclohexanol is utilized to build stereospecific liquid crystal backbones and rigid structural polymers, where precise spatial arrangement of substituents dictates the material's final thermal and processability properties [3].

XLogP3

1.5

Melting Point

82.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30485-71-3

Dates

Last modified: 08-19-2023

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